An In-depth Technical Guide to N-(4-Carboxyphenyl)isonicotinamide 1-oxide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(4-Carboxyphenyl)isonicotinamide 1-oxide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a heterocyclic compound featuring a pyridine N-oxide core. This structural motif is of significant interest in medicinal chemistry due to its profound impact on the physicochemical and biological properties of molecules. The introduction of an N-oxide group to a pyridine ring alters its electronic distribution, which can enhance its utility as a synthetic intermediate and, in some instances, confer significant biological activity. This modification can increase the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution and may also improve aqueous solubility and modulate the pharmacokinetic profile of the parent compound, making it a valuable functional group in drug design.
Heterocyclic N-oxides have emerged as a potent class of therapeutic agents with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(4-Carboxyphenyl)isonicotinamide 1-oxide, a molecule that combines the features of a pyridine N-oxide with an N-aryl amide linkage, a common scaffold in many biologically active compounds.
Chemical Structure and Properties
N-(4-Carboxyphenyl)isonicotinamide 1-oxide possesses a molecular formula of C13H10N2O4 and has a CAS Number of 62834-16-6. The structure consists of an isonicotinamide 1-oxide moiety connected to a 4-carboxyphenyl group via an amide bond.
Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Weight | 258.23 g/mol | - |
| Boiling Point | 468.5°C at 760 mmHg | |
| Flash Point | 237.1°C | |
| Refractive Index | 1.633 | |
| LogP | -0.28 (for isonicotinamide) | |
| Water Solubility | 191.7 g/L (for isonicotinamide at 37°C) |
The solubility of isonicotinamide, a related compound, is high in water and it is also soluble in ethanol, DMSO, and methanol. The presence of the carboxylic acid and N-oxide functional groups in the target molecule is expected to contribute to its hydrophilicity.
Synthesis and Purification
The synthesis of N-(4-Carboxyphenyl)isonicotinamide 1-oxide can be achieved through a multi-step process involving the oxidation of the pyridine nitrogen of isonicotinic acid, followed by amide coupling with 4-aminobenzoic acid.
Experimental Protocol: Synthesis of N-(4-Carboxyphenyl)isonicotinamide 1-oxide
This protocol is based on established methods for N-oxidation of pyridines and subsequent amide bond formation.
Part 1: Synthesis of Isonicotinic Acid 1-Oxide
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Materials:
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Isonicotinic acid
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m-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Water
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Procedure:
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Dissolve isonicotinic acid (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
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Slowly add m-CPBA (1.5 eq) to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Add water to the residue and adjust the pH to 4-5.
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Stir the mixture for 2-3 hours to precipitate the m-chlorobenzoic acid byproduct, which is then removed by filtration.
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Collect the filtrate, concentrate it under reduced pressure, and dry to obtain isonicotinic acid 1-oxide.
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Part 2: Amide Coupling to form N-(4-Carboxyphenyl)isonicotinamide 1-oxide
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Materials:
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Isonicotinic acid 1-oxide
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4-Aminobenzoic acid
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Thionyl chloride (SOCl2) or a coupling agent like HATU
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Anhydrous N,N-Dimethylformamide (DMF)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Procedure (Method A: Acyl Chloride Formation):
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In a round-bottom flask, suspend isonicotinic acid 1-oxide (1.0 eq) in anhydrous DMF.
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Carefully add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction to stir at room temperature for 2 hours to form the acyl chloride.
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In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF.
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Slowly add the freshly prepared isonicotinoyl chloride 1-oxide solution to the 4-aminobenzoic acid solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
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Procedure (Method B: Using a Coupling Agent):
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Dissolve isonicotinic acid 1-oxide (1.0 eq), 4-aminobenzoic acid (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.
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Add DIPEA (2.5 eq) to the mixture and stir at room temperature overnight.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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Further purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(4-Carboxyphenyl)isonicotinamide 1-oxide.
Characterization
The structure and purity of the synthesized N-(4-Carboxyphenyl)isonicotinamide 1-oxide should be confirmed using a combination of spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine N-oxide and the carboxyphenyl rings, as well as a singlet for the amide proton.
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¹³C NMR: The spectrum should confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (typically around 1650-1680 cm⁻¹), the C=O stretching of the carboxylic acid, and the N-O stretching vibration.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under atmospheric pressure chemical ionization (APCI), N-oxides can produce distinct [M+H-O]+ ions, which can help to confirm the N-oxide functionality.
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Elemental Analysis: To confirm the empirical formula (C13H10N2O4).
Potential Applications and Future Research Directions
While specific biological data for N-(4-Carboxyphenyl)isonicotinamide 1-oxide is limited, the structural motifs present in the molecule suggest several potential areas for investigation, particularly in the field of oncology.
Anticancer and Immunomodulatory Activity
Numerous derivatives of nicotinamide and isonicotinamide have demonstrated significant anticancer properties. Some of these compounds have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. For instance, certain nicotinamide derivatives have exhibited potent anti-proliferative activities against human cancer cell lines such as HCT-116 and HepG2. These compounds can induce apoptosis and cause cell cycle arrest.
Furthermore, some nicotinamide derivatives have shown immunomodulatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6. The combination of anti-proliferative and immunomodulatory activities makes this class of compounds promising candidates for further development as anticancer agents.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds, N-(4-Carboxyphenyl)isonicotinamide 1-oxide could potentially inhibit the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Future research should focus on the experimental validation of the physicochemical properties of N-(4-Carboxyphenyl)isonicotinamide 1-oxide, as well as a thorough investigation of its biological activities. In vitro and in vivo studies are warranted to explore its potential as an anticancer agent and to elucidate its mechanism of action.
References
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Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC. [Link]
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Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents. PubMed. [Link]
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Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PMC. [Link]
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Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
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Graph representing the screening of anticancer activity with respect to the standard control for different concentrations of synthesized NiO NPs. ResearchGate. [Link]
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Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed. [Link]
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Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry (IJC). [Link]
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Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. [Link]
- Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental,
